molecular formula C17H13FN2O3 B2696077 (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-03-2

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2696077
CAS No.: 325857-03-2
M. Wt: 312.3
InChI Key: FTNOVAQUXRDJRB-JZJYNLBNSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, an imino group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new chromene derivatives with potential biological activities.

    Biology: It can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their activity and influencing cellular signaling pathways.

    Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-bromophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNOVAQUXRDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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